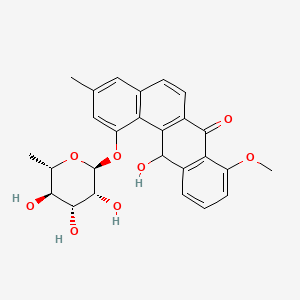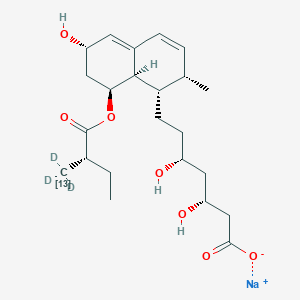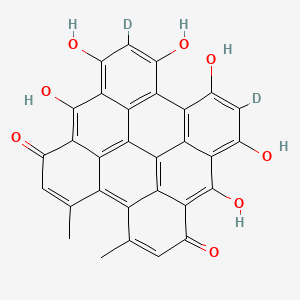
Sniper(ER)-110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(ER)-110 is a novel small molecule designed to target and degrade estrogen receptor alpha (ERα) via the ubiquitin-proteasome systemThese molecules have shown great potential in both basic research and clinical therapy, particularly in the treatment of estrogen receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(ER)-110 involves the chemical linkage of two distinct ligands: one that interacts with a ubiquitin ligase cIAP1 and another that binds to the target protein, ERα. The process typically involves the following steps:
Synthesis of Bestatin Derivative: Bestatin, a known inhibitor of aminopeptidases, is chemically modified to interact with cIAP1.
Synthesis of ERα Ligand: 4-Hydroxytamoxifen (4-OHT) is used as the ligand for ERα.
Chemical Linkage: The two ligands are chemically linked using a suitable spacer to form the final this compound molecule
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include:
Bulk Synthesis of Ligands: Large quantities of the bestatin derivative and 4-hydroxytamoxifen are synthesized.
Purification: The ligands are purified using techniques such as column chromatography.
Chemical Linkage and Final Purification: The ligands are chemically linked, and the final product is purified to ensure high purity and activity.
Chemical Reactions Analysis
Types of Reactions
Sniper(ER)-110 undergoes several types of chemical reactions, including:
Ubiquitylation: The compound induces ubiquitylation of ERα, marking it for degradation by the proteasome.
Proteasomal Degradation: The ubiquitylated ERα is recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: Bestatin derivative, 4-hydroxytamoxifen, chemical spacers, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal activity and stability of the compound
Major Products
The major product of these reactions is the degraded form of ERα, which leads to the inhibition of estrogen signaling in target cells .
Scientific Research Applications
Sniper(ER)-110 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of ERα in cellular processes and its degradation.
Medicine: Potential therapeutic agent for treating ERα-positive breast cancer by inhibiting estrogen signaling.
Industry: Could be used in the development of new drugs targeting protein degradation pathways
Mechanism of Action
Sniper(ER)-110 exerts its effects by inducing the degradation of ERα through the ubiquitin-proteasome system. The compound binds to both ERα and cIAP1, bringing them into close proximity. This interaction facilitates the ubiquitylation of ERα by cIAP1, marking it for degradation by the proteasome. The degradation of ERα leads to the inhibition of estrogen signaling, which is crucial for the proliferation of ERα-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): Similar to SNIPERs, PROTACs are chimeric molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.
IAP Antagonists: Compounds that inhibit IAPs and induce apoptosis in cancer cells.
Hydrophobic Tagging Molecules: Small molecules that tag target proteins for degradation by making them appear hydrophobic.
Uniqueness
Sniper(ER)-110 is unique in its ability to specifically target ERα for degradation without inducing estrogen-regulated gene expression. This specificity makes it a promising therapeutic agent for ERα-positive breast cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .
Properties
Molecular Formula |
C66H83N5O11 |
|---|---|
Molecular Weight |
1122.4 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1 |
InChI Key |
DXLPZZKVYXMXOP-UXACQRMVSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)






![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)


